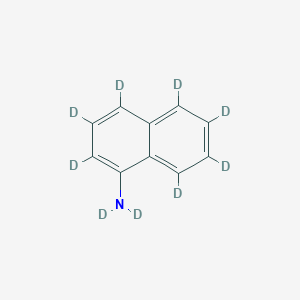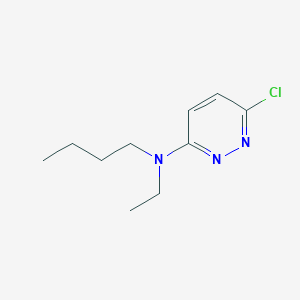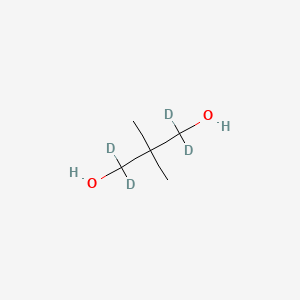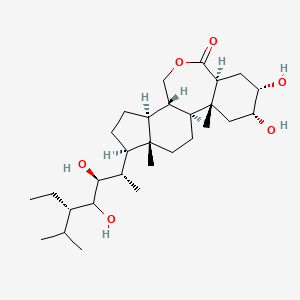
(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo(1,2,3,4,5,6,7,8,9,10,11,12-13C12)cyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo(1,2,3,4,5,6,7,8,9,10,11,12-13C12)cyclododecane is a brominated organic compound. Brominated compounds are often used in various industrial applications due to their flame-retardant properties. This particular compound is a stereoisomer, meaning it has a specific three-dimensional arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo(1,2,3,4,5,6,7,8,9,10,11,12-13C12)cyclododecane typically involves the bromination of cyclododecane. The reaction is carried out under controlled conditions to ensure the correct stereochemistry. Common reagents include bromine or bromine-containing compounds, and the reaction may be catalyzed by various agents to increase efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques would be common in such settings.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo(1,2,3,4,5,6,7,8,9,10,11,12-13C12)cyclododecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated alcohols, while reduction may yield partially de-brominated cyclododecane.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo(1,2,3,4,5,6,7,8,9,10,11,12-13C12)cyclododecane is used as a reagent in various organic synthesis reactions. Its unique stereochemistry makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology
In biology, this compound may be used to study the effects of brominated compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of toxicity and bioaccumulation.
Medicine
In medicine, brominated compounds are sometimes investigated for their potential therapeutic properties. This compound could be studied for its effects on various biological pathways and its potential use as a drug or diagnostic agent.
Industry
In industry, this compound is primarily used as a flame retardant. Its ability to inhibit combustion makes it valuable in the production of fire-resistant materials.
Mechanism of Action
The mechanism of action of (1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo(1,2,3,4,5,6,7,8,9,10,11,12-13C12)cyclododecane involves its interaction with various molecular targets. In the context of flame retardancy, it works by releasing bromine radicals that interfere with the combustion process. In biological systems, it may interact with enzymes and other proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Hexabromocyclododecane (HBCD): A widely used flame retardant with similar brominated structure.
Tetrabromobisphenol A (TBBPA): Another brominated flame retardant with different structural features.
Decabromodiphenyl ether (DecaBDE): A brominated compound used in various industrial applications.
Uniqueness
(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo(1,2,3,4,5,6,7,8,9,10,11,12-13C12)cyclododecane is unique due to its specific stereochemistry and isotopic labeling. This makes it valuable for studying specific reaction mechanisms and for use in specialized applications where isotopic labeling is required.
Properties
Molecular Formula |
C12H18Br6 |
|---|---|
Molecular Weight |
653.6 g/mol |
IUPAC Name |
(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromo(1,2,3,4,5,6,7,8,9,10,11,12-13C12)cyclododecane |
InChI |
InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11-,12+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI Key |
DEIGXXQKDWULML-IGXAQYKVSA-N |
Isomeric SMILES |
[13CH2]1[13CH2][13C@H]([13C@H]([13CH2][13CH2][13C@@H]([13C@@H]([13CH2][13CH2][13C@H]([13C@@H]1Br)Br)Br)Br)Br)Br |
Canonical SMILES |
C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409264.png)

![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B13409278.png)
![1H-Benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B13409279.png)
![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)


![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonic acid](/img/structure/B13409307.png)
![1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13409308.png)
![Dimethyl 4-(benzo[C][1,2,5]oxadiazol-4-YL)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13409314.png)

